

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1349173

[Get Quote](#)

Technical Guide: 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

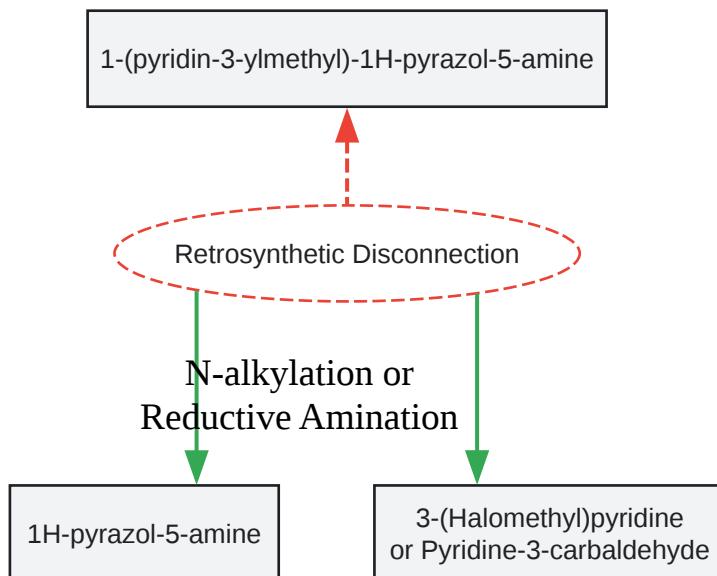
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical properties of **1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine** (CAS No. 852990-17-1). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, in-depth characterization data, and specific biological activity information for this particular isomer are not extensively documented in publicly accessible sources. This guide presents the confirmed basic chemical properties and contextualizes the potential synthetic routes and biological significance of this molecule by drawing comparisons with structurally related pyrazole derivatives.

Chemical Properties

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound containing both a pyridine and a pyrazole ring system. The following table summarizes its fundamental chemical properties based on information from chemical supplier databases.


Property	Value	Source
CAS Number	852990-17-1	BIOFOUNT[1]
Molecular Formula	C ₉ H ₁₀ N ₄	BIOFOUNT[1]
Molecular Weight	174.2 g/mol	BIOFOUNT[1]
IUPAC Name	1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine	-
Physical Form	Solid (presumed)	Sigma-Aldrich
Storage Conditions	Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).	BIOFOUNT[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine** are not readily available in the scientific literature. However, the general synthesis of N-substituted aminopyrazoles is well-established. A plausible synthetic approach, based on common organic chemistry principles and literature on related compounds, is outlined below. This should be considered a theoretical pathway that would require experimental optimization.

Hypothetical Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a 5-aminopyrazole precursor and a suitable pyridine-containing electrophile.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

General Experimental Considerations for N-Alkylation of 5-Aminopyrazole:

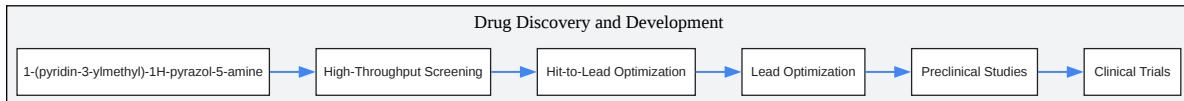
- Reactants: 1H-pyrazol-5-amine and 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Base: A non-nucleophilic base like potassium carbonate (K_2CO_3) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen or the exocyclic amine. The regioselectivity of N-alkylation can be a challenge with aminopyrazoles, potentially leading to a mixture of isomers.
- Temperature: The reaction would likely be conducted at room temperature or with gentle heating.
- Work-up and Purification: The reaction mixture would typically be quenched with water, extracted with an organic solvent, and the product purified by column chromatography.

General Experimental Considerations for Reductive Amination:

- Reactants: 1H-pyrazol-5-amine and pyridine-3-carbaldehyde.

- Reducing Agent: A selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
- Solvent: A solvent compatible with the reducing agent, such as dichloromethane (DCM) or dichloroethane (DCE).
- Procedure: The amine and aldehyde are typically stirred together to form an imine intermediate, which is then reduced *in situ* by the addition of the reducing agent.
- Work-up and Purification: Similar to the N-alkylation method, the reaction would be quenched and the product extracted and purified chromatographically.

Biological Activity and Signaling Pathways


There is no specific biological activity data or implication in signaling pathways reported for **1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine** in the reviewed scientific literature. However, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities.[\[2\]](#)[\[3\]](#)

Derivatives of 1H-pyrazol-5-amine have shown potential as:

- Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors developed for cancer therapy. For instance, derivatives have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1) for hematologic malignancies and Fibroblast Growth Factor Receptors (FGFRs).[\[4\]](#)[\[5\]](#)
- Anti-inflammatory Agents: Some pyrazole derivatives have been explored for their anti-inflammatory properties.[\[6\]](#)
- Antimicrobial Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[\[7\]](#)
- URAT-1 Inhibitors: Structurally related pyrazole compounds have been investigated as urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemic nephropathy.[\[8\]](#)

Given the prevalence of the aminopyrazole scaffold in bioactive molecules, it is plausible that **1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine** could be a subject of interest in drug discovery

programs. The general workflow for such a program is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery.

Conclusion

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a chemical entity for which basic identifiers and properties are available primarily through commercial suppliers. There is a notable absence of in-depth scientific literature detailing its synthesis, characterization, and biological functions. Researchers interested in this specific molecule would likely need to undertake its *de novo* synthesis and characterization. The broader literature on pyrazole derivatives suggests that this compound could hold potential for biological activity, particularly in areas such as kinase inhibition and anti-inflammatory or antimicrobial applications. This guide serves as a starting point by providing the known information and highlighting the significant gaps in the current public knowledge base for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 852990-17-1|1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine|1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine|范德生物科技公司 [bio-fount.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]

- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349173#1-pyridin-3-ylmethyl-1h-pyrazol-5-amine-chemical-properties\]](https://www.benchchem.com/product/b1349173#1-pyridin-3-ylmethyl-1h-pyrazol-5-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com